molecular formula C23H28N6O2 B2548605 2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1170539-31-7

2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2548605
CAS RN: 1170539-31-7
M. Wt: 420.517
InChI Key: POYHBQRWXPYGEQ-UHFFFAOYSA-N
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Description

The compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to the family of antipyrine derivatives. These compounds are known for their various pharmacological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests that it may have been synthesized through a series of reactions involving pyrazolone derivatives and other chemical entities to introduce the phenylpiperazine moiety.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a similar pyrazolone derivative was synthesized by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, followed by various other reactions to yield new oxopyrazolinylpyridines and related compounds . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving key steps such as condensation, substitution, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compounds mentioned in the provided data exhibit crystallization in the monoclinic P21/c space group and are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions . These findings can be extrapolated to suggest that the compound of interest may also exhibit a complex array of intermolecular interactions that could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazolone derivatives is quite versatile, allowing for the synthesis of a wide range of compounds with diverse biological activities. The reactions often involve nucleophilic attack at the carbonyl or imino groups, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds . The presence of substituents such as the phenylpiperazine moiety in the compound of interest could further influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" are not provided, related compounds have been studied for their solid-state structures and energetics . The physical properties such as melting point, solubility, and stability are likely to be influenced by the molecular structure and the nature of intermolecular interactions. The chemical properties, including reactivity and potential biological activity, can be inferred from the functional groups present in the molecule and their known chemistry.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One significant area of research involves the exploration of novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-inflammatory agents. The synthesis of a new series of compounds, including analogs closely related to the specified compound, has demonstrated promising cytotoxic activity against various cancer cell lines, such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. These findings underscore the potential of pyrazolopyrimidines derivatives in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Heterocyclic Synthesis

Another research application lies in the utilization of enaminonitriles in heterocyclic synthesis. The compound serves as a foundation for synthesizing a wide array of pyrazole, pyridine, and pyrimidine derivatives. These derivatives have been characterized and explored for various pharmacological properties, further expanding the chemical space of potential therapeutic agents and showcasing the versatility of pyrazolopyrimidine-based compounds in medicinal chemistry (Fadda et al., 2012).

Corrosion Inhibition

Research has also investigated the potential of bipyrazole derivatives, related to the chemical structure , as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have elucidated the inhibition efficiencies and reactive sites of these compounds, indicating their utility in protecting metals from corrosion. This application is crucial for industries where metal longevity and integrity are of paramount importance, demonstrating the compound's versatility beyond biomedical applications (Wang et al., 2006).

properties

IUPAC Name

2-[3,5-dimethyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-15-21(30)25-23(24-16)29-18(3)20(17(2)26-29)9-10-22(31)28-13-11-27(12-14-28)19-7-5-4-6-8-19/h4-8,15H,9-14H2,1-3H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYHBQRWXPYGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

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